molecular formula C15H15NO B185103 N-(2,5-Dimethylphenyl)benzamide CAS No. 71114-52-8

N-(2,5-Dimethylphenyl)benzamide

Cat. No.: B185103
CAS No.: 71114-52-8
M. Wt: 225.28 g/mol
InChI Key: WVRYJUACUKRKTQ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

71114-52-8

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

WVRYJUACUKRKTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2

Other CAS No.

71114-52-8

Origin of Product

United States

Foundational & Exploratory

Chemical structure of N-(2,5-Dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Structure, and Characterization of N-(2,5-Dimethylphenyl)benzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 71114-52-8), a secondary N-aryl amide.[1] The document details a robust, field-proven protocol for its synthesis via the Schotten-Baumann reaction, offering insights into the mechanistic choices behind the procedure. A core focus is placed on the structural elucidation of the molecule through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide presents quantitative data in structured tables and visualizes key workflows and structural concepts using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound's chemical architecture and properties.

Introduction and Significance

This compound is an organic compound belonging to the carboxamide class. Its structure features a central amide linkage connecting a benzoyl group to a 2,5-dimethylphenyl moiety. The molecular formula is C₁₅H₁₅NO, with a corresponding molecular weight of approximately 225.29 g/mol .[1]

The significance of this scaffold lies in the established biological activities of both benzamide and its derivatives. Benzamide-containing molecules are integral to numerous pharmaceuticals and agrochemicals, exhibiting a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3] The 2,5-dimethylphenyl group, specifically, is a recognized pharmacophore in the development of novel antimicrobial agents, particularly against multidrug-resistant Gram-positive pathogens.[3][4] Understanding the synthesis and precise chemical structure of this compound is therefore foundational for its exploration as a lead compound or intermediate in medicinal chemistry and materials science.

Synthesis of this compound

The formation of the amide bond in this compound is most reliably achieved through the acylation of an amine, a cornerstone reaction in organic synthesis. The Schotten-Baumann reaction, which utilizes an acyl chloride and an amine under basic conditions, is a classic and highly effective method for this transformation.[5][6]

Reaction Principle: The Schotten-Baumann Acylation

The synthesis involves the nucleophilic acyl substitution of benzoyl chloride with 2,5-dimethylaniline. The reaction is conducted in the presence of an aqueous base, such as sodium hydroxide, which serves two critical functions:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[6][7] This is crucial because the accumulation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Equilibrium Shift: By consuming the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[7]

The reaction typically proceeds in a biphasic system (e.g., an organic solvent and aqueous base), where the amine and acyl chloride react at the interface or in the organic phase.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis and purification of this compound.

Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethanol

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 eq) in dichloromethane (approx. 10 mL per gram of amine).

  • Base Addition: To the stirring solution, add an equal volume of 10% aqueous NaOH solution. Cool the biphasic mixture to 0-5°C using an ice-water bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirring mixture over 15-20 minutes, ensuring the temperature remains below 10°C. Causality Note: The slow, dropwise addition prevents an uncontrolled exotherm and minimizes side reactions like the hydrolysis of benzoyl chloride.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove residual benzoyl chloride), and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Suspend the solid in a minimal amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified white solid by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Amine 2,5-Dimethylaniline Reaction Acylation at 0-25°C (Schotten-Baumann) Amine->Reaction AcylChloride Benzoyl Chloride AcylChloride->Reaction Base 10% NaOH (aq) Base->Reaction Solvent Dichloromethane Solvent->Reaction Extraction Aqueous Workup (Separatory Funnel) Reaction->Extraction Drying Dry (MgSO4) & Concentrate Extraction->Drying Recrystallization Recrystallization (Ethanol/Water) Drying->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration FinalProduct This compound (Pure Solid) Filtration->FinalProduct

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound is established through a combination of spectroscopic methods. The data presented below are predictive values based on established principles of spectroscopy for secondary amides.

Resonance and Molecular Geometry

A critical feature of the amide functional group is the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. This creates a resonance hybrid with significant double-bond character between the carbonyl carbon and the nitrogen atom.[8]

Caption: Resonance structures of the amide bond.

This resonance imparts a planar geometry to the O=C-N-H core, restricting rotation around the C-N bond.[8] X-ray crystallography studies on a closely related compound, N-(2,5-Dimethyl-phen-yl)-2-methyl-benzamide, show that the two aromatic rings are nearly coplanar, while the central amide group is twisted relative to both rings.[9] A similar conformation is expected for this compound.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the amide proton, the aromatic protons on both rings, and the two methyl groups.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide N-H 7.5 - 8.5Singlet (broad)1H
Aromatic H (Benzoyl)7.4 - 7.9Multiplet5H
Aromatic H (Dimethylphenyl)6.9 - 7.2Multiplet3H
Methyl CH₃ 2.2 - 2.4Singlet6H

Rationale: The amide proton is deshielded and often broad due to quadrupole coupling with the nitrogen nucleus and potential hydrogen bonding. Aromatic protons resonate in the typical 7-8 ppm region. The two methyl groups on the dimethylphenyl ring are chemically equivalent and thus appear as a single peak integrating to 6 protons.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, clearly identifying the carbonyl carbon and the distinct aromatic and aliphatic carbons.

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl C =O165 - 170
Aromatic C (ipso, attached to C=O)133 - 136
Aromatic C (ipso, attached to N)135 - 138
Aromatic C -H120 - 132
Aromatic C -CH₃128 - 136
Methyl C H₃18 - 22

Rationale: The carbonyl carbon of amides is characteristically found in the 160-180 ppm range. The various aromatic carbons can be assigned based on substituent effects, with carbons attached to electronegative atoms or electron-withdrawing groups appearing further downfield.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of the key functional groups, particularly the secondary amide linkage.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3370 - 3170Medium
C=OStretch (Amide I)1680 - 1640Strong
N-HBend (Amide II)1550 - 1510Strong
C-NStretch1300 - 1200Medium
Aromatic C-HStretch3100 - 3000Medium

Rationale: Secondary amides exhibit a characteristic set of absorptions.[11] A single N-H stretching peak distinguishes it from a primary amide (which has two).[11] The C=O stretch (Amide I band) is very intense and appears at a lower frequency than in ketones or esters due to the resonance effect.[8][12] The N-H in-plane bend, coupled with C-N stretching (Amide II band), is also a strong, diagnostic peak.[11]

Mass Spectrometry

Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways under ionization.

m/z ValueIon IdentityFragmentation Pathway
225[M]⁺Molecular Ion (C₁₅H₁₅NO)⁺
105[C₆H₅CO]⁺α-cleavage: Loss of the 2,5-dimethylanilino radical
77[C₆H₅]⁺Loss of CO from the benzoyl cation

Rationale: The molecular ion peak at m/z 225 confirms the molecular weight.[1] The most common fragmentation pathway for benzamides is the cleavage of the C-N bond.[13][14] This yields a highly stable, resonance-stabilized benzoyl cation at m/z 105, which is often the base peak in the spectrum.[13] Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment produces the phenyl cation at m/z 77.[13][14]

Conclusion and Future Directions

The chemical structure of this compound is unambiguously defined by its synthetic route and comprehensive spectroscopic characterization. The robust Schotten-Baumann synthesis provides reliable access to the material, while the combined application of NMR, IR, and MS analysis serves as a self-validating system to confirm its identity and purity. The planarity of the amide bond and the relative orientation of the two aromatic rings are key structural features that will govern its intermolecular interactions and, consequently, its material properties and biological activity. Given the established pharmacological importance of its constituent scaffolds, this compound represents a valuable platform for further investigation in the fields of medicinal chemistry and advanced materials.

References

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Introduction: Deconstructing Ambiguous Nomenclature in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Nomenclature and Core Characteristics of 2',5'-Benzoxylidide and Related Compounds

The most chemically plausible interpretation of "2',5'-Benzoxylidide" is N-(2,5-diethoxyphenyl)benzamide . The "anilide" suffix indicates a benzoyl group attached to an aniline derivative. The "2',5'-" locants specify the substitution pattern on the aniline ring, and while "xylidide" typically implies two methyl groups, in this context, it is likely a misnomer for the di-substituted phenyl ring.

Furthermore, searches for similar nomenclature, such as "2',6'-Benzoxylidide," lead to a completely different, structurally unrelated pharmaceutical compound, Butamirate . This highlights the critical need for clarity.

This guide will therefore proceed in two parts. Part 1 will provide an in-depth technical overview of N-(2,5-diethoxyphenyl)benzamide (CAS 92-22-8) , the most probable subject of the query. Part 2 will clarify the identity and primary application of Butamirate (CAS 18109-80-3) to resolve any potential confusion arising from similar, non-standard terminology.

Part 1: N-(2,5-diethoxyphenyl)benzamide: A Profile

N-(2,5-diethoxyphenyl)benzamide belongs to the benzanilide class of compounds. Benzanilides are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antimicrobial, and antitumor effects.[1][2][3][4] While this specific derivative is not as extensively documented in biological literature as some of its analogues, its structural features make it a compound of interest for chemical synthesis and as a potential candidate for screening libraries.

Nomenclature, Synonyms, and Identifiers

Correctly identifying a compound is the foundational step for any research endeavor. The various names and registry numbers associated with N-(2,5-diethoxyphenyl)benzamide are summarized below.

IdentifierValueSource(s)
IUPAC Name N-(2,5-diethoxyphenyl)benzamide[5][6]
CAS Number 92-22-8[5][6]
Molecular Formula C₁₇H₁₉NO₃[5]
Synonyms 2',5'-Diethoxybenzanilide, Benzamide, N-(2,5-diethoxyphenyl)-, N-BENZOYL-2,5-DIETHOXYANILINE, NSC-163154[5][6]
EC Number 202-137-3[5][6]
PubChem CID 66700[5]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and potential applications, including its behavior in biological systems.

PropertyValueSource(s)
Molecular Weight 285.34 g/mol [5]
Melting Point 87-89 °C[6]
Boiling Point 359.8 °C at 760 mmHg (Predicted)[6]
Density 1.144 g/cm³ (Predicted)[6]
XLogP3 3.4[5]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 5[6]
Synthesis via Schotten-Baumann Reaction

The synthesis of N-(2,5-diethoxyphenyl)benzamide is reliably achieved through the Schotten-Baumann reaction, a classic and robust method for forming amides from amines and acyl chlorides.[7][8] This reaction is particularly valuable due to its high yields and tolerance for a variety of functional groups.

Causality and Experimental Rationale: The reaction is conducted in a two-phase system (aqueous and organic). The aqueous base (e.g., NaOH) plays a dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[7] Secondly, it facilitates the reaction by deprotonating the intermediate, driving the equilibrium towards the final amide product. Vigorous shaking is essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Experimental Workflow: Schotten-Baumann Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 2,5-Diethoxyaniline in an organic solvent (e.g., Dichloromethane) R1 Combine the amine solution and NaOH solution in a flask P1->R1 P2 Prepare a separate aqueous 10% NaOH solution P2->R1 R2 Add Benzoyl Chloride dropwise with vigorous shaking R1->R2 R3 Cork flask and shake vigorously for 15-20 minutes at room temperature R2->R3 W1 Filter the resulting precipitate (crude product) using a Buchner funnel R3->W1 W2 Wash the solid with cold water to remove inorganic salts W1->W2 W3 Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) W2->W3 W4 Dry the purified crystals to obtain pure N-(2,5-diethoxyphenyl)benzamide W3->W4

Caption: Workflow for the synthesis of N-(2,5-diethoxyphenyl)benzamide.

Detailed Protocol:

  • Preparation: In a suitable Erlenmeyer flask, dissolve 2,5-diethoxyaniline (1 equivalent) in a minimal amount of an organic solvent like dichloromethane or diethyl ether. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction: Combine the aniline solution with the aqueous NaOH solution in the flask. While cooling the flask in an ice bath and shaking vigorously, add benzoyl chloride (approximately 1.1 equivalents) dropwise.

  • Completion: After the addition is complete, securely stopper the flask and continue to shake vigorously for 15-20 minutes. The reaction is typically complete when the smell of benzoyl chloride is no longer apparent.[7]

  • Isolation: The N-(2,5-diethoxyphenyl)benzamide product will precipitate as a white solid. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid thoroughly with cold water to remove any remaining NaOH and sodium chloride. Further purification is achieved by recrystallization from a hot solvent system, such as ethanol-water, to yield pure crystalline product.

Applications in Research and Drug Development

The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1] Its ability to form key hydrogen bonds and engage in hydrophobic and π-π stacking interactions allows it to bind effectively to a wide range of biological targets.

While specific high-impact biological activities for N-(2,5-diethoxyphenyl)benzamide are not widely reported in peer-reviewed literature, its identity as a member of this class makes it a valuable compound for:

  • Chemical Intermediate: It can serve as a starting material or intermediate for the synthesis of more complex molecules, including dyes and polymers.

  • Screening Libraries: As a structurally well-defined yet under-investigated molecule, it is an ideal candidate for inclusion in diversity-oriented screening libraries. Drug discovery programs often screen large collections of such compounds against new biological targets to identify initial "hits."

  • Structure-Activity Relationship (SAR) Studies: It can be used as a reference or parent compound in SAR studies. By synthesizing and testing analogues with different substitution patterns, researchers can probe the structural requirements for binding to a specific receptor or enzyme. For instance, benzamide derivatives have been extensively studied as inhibitors of enzymes like lipoxygenase and as agents targeting cancer cells.[9]

Safety and Handling

According to aggregated GHS data, N-(2,5-diethoxyphenyl)benzamide is classified as H400: Very toxic to aquatic life.[5] Therefore, it must be handled and disposed of in a manner that prevents its release into the environment.

General Laboratory Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Part 2: Resolving Confusion - The Case of Butamirate

The query for "2',5'-Benzoxylidide" could be misconstrued due to phonetic similarity or transcription errors. A search for the closely related term "2',6'-Benzoxylidide" and its associated CAS number (18109-39-2) does not lead to a benzanilide. Instead, it points to the well-known pharmaceutical drug, Butamirate .

Nomenclature and Identification of Butamirate

Butamirate is structurally an ester, not an amide, and is chemically distinct from the benzanilide class. It is crucial for researchers to recognize this distinction to avoid erroneous procurement or data interpretation.

IdentifierValueSource(s)
IUPAC Name 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate[10]
CAS Number 18109-80-3 (Free Base), 18109-81-4 (Citrate Salt)[10][11]
Molecular Formula C₁₈H₂₉NO₃ (Free Base)[10]
Synonyms Butamyrate, Sinecod, Acodeen, Panatus[10][12]
Therapeutic Category Antitussive (Cough Suppressant)[10]

Structural Distinction:

G cluster_anilide N-(2,5-diethoxyphenyl)benzamide (A Benz-anilide) cluster_ester Butamirate (An Ester) Anilide Anilide Ester Ester

Caption: 2D structures of N-(2,5-diethoxyphenyl)benzamide and Butamirate.

Primary Application in Drug Development

Unlike N-(2,5-diethoxyphenyl)benzamide, Butamirate has a well-defined and long-standing role in medicine.

  • Mechanism of Action: Butamirate is a centrally-acting cough suppressant that is non-opioid. It is believed to act on the cough center in the brainstem to reduce the cough reflex.[13]

  • Therapeutic Use: It is widely prescribed for the symptomatic treatment of dry, non-productive coughs.[10] Its non-narcotic nature makes it a favorable alternative to opioid-based antitussives.

Conclusion

This guide has addressed the ambiguity surrounding the term "2',5'-Benzoxylidide." The primary subject, N-(2,5-diethoxyphenyl)benzamide , is a member of the medicinally important benzanilide class of compounds. While its own biological applications are not extensively documented, its synthesis is straightforward via the Schotten-Baumann reaction, and it represents a valuable molecule for synthetic chemistry and inclusion in drug discovery screening programs.

Crucially, this guide also clarifies that similar non-standard nomenclature can be confused with the structurally and functionally distinct pharmaceutical, Butamirate . This underscores the absolute necessity for researchers to rely on standardized identifiers, such as CAS numbers and IUPAC names, to ensure the integrity and accuracy of their scientific work.

References

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The Anatomy of Interaction: A Technical Guide to Pharmacophore Modeling of Dimethylphenyl Benzamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the chemical scaffold of dimethylphenyl benzamide analogues. It is designed for researchers, medicinal chemists, and computational scientists engaged in the intricate process of drug discovery and development. Moving beyond a mere recitation of steps, this document delves into the causality behind methodological choices, offering a framework for developing robust, predictive, and scientifically sound pharmacophore models.

| The Dimethylphenyl Benzamide Scaffold: A Privileged Motif in Drug Discovery

The N-phenyl benzamide core is a recurring structural motif in a multitude of biologically active agents. Its prevalence stems from its ability to present functional groups in a well-defined three-dimensional orientation, facilitating key interactions with biological targets. The addition of dimethylphenyl substitution provides a layer of steric and electronic modulation that can significantly influence binding affinity, selectivity, and pharmacokinetic properties. These analogues have been investigated as inhibitors of a wide range of targets, including kinases, histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs)[1][2]. The inherent conformational flexibility of the benzamide linkage, coupled with the varied substitution patterns on the phenyl rings, makes this class of molecules particularly amenable to pharmacophore modeling—a computational strategy to distill the essential three-dimensional arrangement of chemical features required for biological activity.

| The Philosophy of Pharmacophore Modeling: From Ligand to Hypothesis

A pharmacophore is an abstract representation of the key molecular features of a ligand that are responsible for its biological activity.[3] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers, arranged in a specific 3D geometry.[3][4] Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[3]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active molecules to deduce a common set of pharmacophoric features and their spatial relationships. The underlying assumption is that molecules with similar biological activity share common binding features.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, a pharmacophore model can be derived from the key interactions observed between the protein and a bound ligand.[4] This method provides a more direct insight into the binding site's chemical environment.

This guide will focus on a ligand-based approach, as it represents a common scenario in early-stage drug discovery where high-resolution structural data of the target may not be available.

| A Step-by-Step Workflow for Ligand-Based Pharmacophore Modeling

The development of a predictive pharmacophore model is an iterative process that requires careful consideration at each stage. The following protocol outlines a robust workflow, using a hypothetical set of dimethylphenyl benzamide analogues targeting a protein kinase as a case study.

| Stage 1: Dataset Preparation and Curation

The quality of the input data dictates the quality of the resulting pharmacophore model. The initial step is to assemble a dataset of dimethylphenyl benzamide analogues with experimentally determined biological activity (e.g., IC50 or Ki values).

Experimental Protocol:

  • Data Collection: Compile a list of dimethylphenyl benzamide analogues with their corresponding biological activity against the target of interest. Ensure that the activity data is from a consistent experimental assay.

  • Data Curation:

    • Draw the 2D structures of all molecules.

    • Correct any structural errors and standardize protonation states at a physiological pH (e.g., 7.4).

    • Generate 3D conformations for each molecule using a suitable algorithm (e.g., Catalyst Best or Diverse Conformations in Discovery Studio). It is crucial to generate a diverse ensemble of low-energy conformations to ensure that the bioactive conformation is likely represented.

  • Dataset Division: Partition the dataset into a training set and a test set.

    • The training set is used to generate the pharmacophore models and should ideally contain the most active and structurally diverse compounds.

    • The test set is used to validate the predictive power of the generated models and should not be used during model generation. A common split is 70-80% for the training set and 20-30% for the test set.

Expert Insight: The selection of the training set is a critical step. It should span the full range of biological activity and represent the chemical diversity of the entire dataset. A well-chosen training set will lead to a more robust and generalizable pharmacophore model.

Table 1: Hypothetical Dataset of Dimethylphenyl Benzamide Analogues as Kinase Inhibitors

Compound IDStructureIC50 (nM)pIC50Set
DM-1 N-(2,6-dimethylphenyl)-4-aminobenzamide108.00Training
DM-2 N-(2,6-dimethylphenyl)-4-(methylamino)benzamide257.60Training
DM-3 N-(2,6-dimethylphenyl)-4-hydroxybenzamide507.30Training
DM-4 N-(2,6-dimethylphenyl)-4-methoxybenzamide1007.00Training
DM-5 N-(2,6-dimethylphenyl)-3-aminobenzamide5006.30Training
DM-6 N-(2,6-dimethylphenyl)benzamide20005.70Training
DM-7 N-(2,4-dimethylphenyl)-4-aminobenzamide157.82Test
DM-8 N-(2,6-dimethylphenyl)-4-(dimethylamino)benzamide407.40Test
DM-9 N-(2,6-dichlorophenyl)-4-aminobenzamide10006.00Test
DM-10 N-phenyl-4-aminobenzamide50005.30Test
| Stage 2: Pharmacophore Model Generation

With a curated dataset, the next step is to generate pharmacophore hypotheses. This is typically achieved using algorithms like HypoGen, which identifies common chemical features among the most active molecules in the training set.

Experimental Protocol:

  • Feature Identification: Define the types of pharmacophoric features to be considered. For dimethylphenyl benzamide analogues, these typically include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (RA)

  • Hypothesis Generation: Use a pharmacophore generation program (e.g., the "Common Feature Pharmacophore Generation" tool in Discovery Studio) to generate a set of pharmacophore models. The program will align the conformations of the active compounds and identify spatial arrangements of features that are common to them.

  • Model Scoring and Selection: The generated hypotheses are scored based on how well they map to the active compounds and how poorly they map to the inactive compounds. The best model is typically the one with the highest cost difference between the null hypothesis and the generated hypothesis, a low root-mean-square deviation (RMSD), and a high correlation coefficient.

Expert Insight: It is advisable to generate multiple pharmacophore models and evaluate them based on statistical parameters and chemical intuition. A good pharmacophore model should not only be statistically robust but also make chemical sense in the context of the known structure-activity relationships (SAR) of the compound series.

| Stage 3: Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model is predictive and not a result of chance correlation.[5]

Experimental Protocol:

  • Internal Validation:

    • Cost Analysis: As mentioned above, a large difference between the total cost and the null cost indicates a statistically significant model.

    • Leave-One-Out Cross-Validation: This method systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. A high cross-validated correlation coefficient (q²) indicates a robust model.

  • External Validation:

    • Test Set Prediction: The best pharmacophore model is used to predict the biological activity of the compounds in the test set. A high correlation between the predicted and experimental activities (a high R² value) indicates good predictive power.

    • Güner-Henry (GH) Scoring: This method assesses the model's ability to distinguish between active and inactive compounds in a database. It is a measure of the enrichment of active compounds in a virtual screening hit list.

    • Fischer's Randomization Test: The biological activities of the training set compounds are shuffled, and new pharmacophore models are generated. If the original model has a significantly better score than the randomized models, it is considered robust.

Expert Insight: A combination of internal and external validation methods provides the most comprehensive assessment of a pharmacophore model's quality. A model that performs well across multiple validation metrics is more likely to be successful in identifying novel active compounds.

Table 2: Statistical Validation of a Hypothetical Pharmacophore Model

ParameterValueInterpretation
Correlation Coefficient (R²) 0.95Excellent correlation for the training set
Cross-Validated (q²) 0.85Good internal predictivity
Test Set R² 0.88Good external predictivity
RMSD 0.98Good alignment of training set molecules
Güner-Henry Score 0.82Good enrichment of actives

| Visualizing the Pharmacophore: A Blueprint for Interaction

The following Graphviz diagrams illustrate the workflow and a hypothetical pharmacophore model for our dimethylphenyl benzamide kinase inhibitors.

Pharmacophore_Workflow cluster_DataPrep 1. Dataset Preparation cluster_ModelGen 2. Model Generation cluster_Validation 3. Model Validation Data_Collection Data Collection (Structures & Activity) Data_Curation Data Curation (3D Conformations) Data_Collection->Data_Curation Dataset_Division Dataset Division (Training & Test Sets) Data_Curation->Dataset_Division Feature_ID Feature Identification Dataset_Division->Feature_ID Hypo_Gen Hypothesis Generation Feature_ID->Hypo_Gen Model_Selection Model Scoring & Selection Hypo_Gen->Model_Selection Internal_Val Internal Validation (Cost, q²) Model_Selection->Internal_Val External_Val External Validation (Test Set, GH Score) Model_Selection->External_Val Final_Model Final Predictive Model Internal_Val->Final_Model External_Val->Final_Model

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Caption: A hypothetical pharmacophore model for dimethylphenyl benzamide kinase inhibitors.

| Conclusion: From Abstract Model to Tangible Leads

Pharmacophore modeling of dimethylphenyl benzamide analogues is a powerful computational strategy for elucidating the key molecular features that drive biological activity. By following a rigorous and systematic workflow, from meticulous dataset preparation to comprehensive model validation, researchers can develop robust and predictive models. These models serve as invaluable tools for virtual screening to identify novel hit compounds, for guiding lead optimization efforts, and for ultimately accelerating the discovery of new therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for applying this technique with scientific integrity and a high probability of success.

References

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N-(2,5-Dimethylphenyl)benzamide role in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the N-(2,5-Dimethylphenyl)benzamide Scaffold in Medicinal Chemistry

Executive Summary

The search for novel therapeutic agents is often a search for privileged scaffolds—core molecular frameworks that can be readily modified to interact with specific biological targets. The this compound moiety has emerged as a significant scaffold in modern drug discovery. Its inherent physicochemical properties, conferred by the specific disubstitution on the phenyl ring, offer a unique combination of lipophilicity, metabolic stability, and steric influence that medicinal chemists can leverage to enhance target binding and optimize pharmacokinetic profiles.[1] This guide provides an in-depth analysis of this scaffold, with a primary focus on its successful application in the development of Farnesoid X Receptor (FXR) antagonists for treating metabolic diseases. We will explore its synthesis, structure-activity relationships (SAR), and the underlying biological mechanisms, providing researchers and drug development professionals with a comprehensive technical resource.

The this compound Core: Physicochemical Advantages

The benzamide linkage is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a hydrogen bond donor and acceptor. The true value of the this compound scaffold, however, lies in the strategic placement of the two methyl groups on the N-phenyl ring.

  • Lipophilicity and Solubility: The two methyl groups increase the lipophilicity of the scaffold. This is a critical parameter that governs a molecule's ability to cross cell membranes and reach its target. The LogP (octanol-water partition coefficient) is appropriately modulated to enhance membrane permeability without rendering the molecule insoluble in aqueous physiological environments.

  • Metabolic Stability: The methyl groups at positions 2 and 5 sterically hinder access to the amide bond and the aromatic ring for certain metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. This can reduce the rate of oxidative metabolism and N-dealkylation, leading to a longer half-life and improved bioavailability of the drug candidate.

  • Conformational Control: The ortho-methyl group (at position 2) forces a twisted conformation between the plane of the phenyl ring and the plane of the amide bond.[2] This restricted rotation can be highly advantageous, as it pre-organizes the molecule into a specific three-dimensional shape that may be more complementary to the binding pocket of a target protein, reducing the entropic penalty of binding and thus increasing affinity.

Synthetic Strategy: Amide Bond Formation

The synthesis of the this compound core and its derivatives is typically achieved through standard amide coupling reactions. The most common and reliable method is the acylation of 2,5-dimethylaniline with a substituted benzoyl chloride.

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of N-substituted benzamides.[3][4]

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 2,5-Dimethylaniline

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of the desired benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by TLC. Once complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude benzoyl chloride.

  • Amide Coupling: Dissolve the crude benzoyl chloride in anhydrous DCM. In a separate flask, dissolve 2,5-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the aniline solution to 0 °C. Add the benzoyl chloride solution dropwise to the aniline solution with vigorous stirring.

  • Reaction Work-up: Allow the reaction mixture to stir at room temperature for 8-16 hours.[3] Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound derivative.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Benzoyl Chloride Formation B 2. Amide Coupling (Aniline + Acid Chloride) A->B Anhydrous DCM C 3. Aqueous Work-up (Wash with H2O, HCl, NaHCO3) B->C D 4. Drying & Concentration C->D E 5. Column Chromatography D->E F Pure Product E->F

Caption: General workflow for the synthesis and purification of this compound derivatives.

Application Spotlight: Farnesoid X Receptor (FXR) Antagonists

A compelling application of the this compound scaffold is in the development of antagonists for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[5] While FXR agonists have been explored therapeutically, there is growing evidence that antagonizing FXR, particularly in the intestine, can be beneficial for treating metabolic diseases like dyslipidemia and nonalcoholic steatohepatitis (NASH).[6][7]

Mechanism of Action: The FXR Signaling Pathway

FXR acts as a sensor for bile acids. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate gene expression. A key function is the negative feedback regulation of bile acid synthesis.

  • Activation & Repression: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP).[5] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[5]

  • Intestinal Feedback Loop: In the intestine, activated FXR induces the secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice). FGF19 travels to the liver and also suppresses CYP7A1 expression.[8]

  • Role of Antagonists: An FXR antagonist blocks these pathways. By inhibiting FXR in the intestine, it prevents FGF19 secretion, which removes the brake on CYP7A1. This leads to increased conversion of cholesterol into bile acids, thereby lowering systemic cholesterol levels.[9]

FXR Antagonist Signaling Pathway Diagram

cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte FXR_I FXR / RXR FGF19 FGF19 (Secretion) FXR_I->FGF19 Induces FGF19_L FGF19 (from Intestine) FGF19->FGF19_L Enters Circulation Antagonist N-(2,5-Dimethylphenyl) benzamide Antagonist Antagonist->FXR_I Blocks Cholesterol Cholesterol CYP7A1 CYP7A1 Enzyme Cholesterol->CYP7A1 Conversion BileAcids Bile Acids CYP7A1->BileAcids Conversion FXR_L FXR / RXR BileAcids->FXR_L Activates FGF19_L->CYP7A1 Suppresses SHP SHP SHP->CYP7A1 Suppresses FXR_L->SHP Induces

Sources

An In-depth Technical Guide to the Synthesis of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted benzamides are a cornerstone of modern organic and medicinal chemistry. This structural motif is present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The amide bond, which defines this class of compounds, is one of the most prevalent linkages in drug molecules, second only to the C-N bond in amines.[4] Its stability, capacity for hydrogen bonding, and conformational influence make it a critical component in designing molecules with specific biological activities.[5][6] For researchers, scientists, and drug development professionals, a deep understanding of the synthetic routes to N-substituted benzamides is paramount for the efficient and robust production of target compounds.[7][8][9]

This guide provides a comprehensive overview of the core methodologies for synthesizing N-substituted benzamides, from classical approaches to modern, catalytic innovations. It is designed to be a practical resource, offering not just procedural details but also insights into the underlying chemical principles that govern these transformations.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process. However, it is often kinetically slow and requires high temperatures to drive off the water byproduct.[5][10] A significant kinetic barrier arises from the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[10][11][12]

To overcome this, most amide synthesis strategies rely on the activation of the carboxylic acid. This involves converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[13][14]

Classical Synthetic Methodologies

The Schotten-Baumann Reaction: A Timeless Approach

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a widely used and reliable method for synthesizing amides from acyl chlorides and amines.[15][16] The use of an acyl chloride, a highly reactive carboxylic acid derivative, allows the reaction to proceed readily at room temperature.[10][11][]

Causality Behind Experimental Choices:

  • Acyl Chloride: The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, facilitating a rapid reaction with the amine nucleophile.[11]

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[15][18] A base, typically aqueous sodium hydroxide or pyridine, is crucial to neutralize the HCl and drive the reaction to completion.[15][18][19]

  • Two-Phase System: Often, the reaction is performed in a two-phase system (e.g., dichloromethane and water) where the acyl chloride and the product reside in the organic phase, and the base is in the aqueous phase.[16] Vigorous stirring is essential to maximize the interfacial area for the reaction to occur.[18]

Experimental Protocol: Synthesis of N-benzylbenzamide via Schotten-Baumann Reaction
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in dichloromethane (DCM). In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Cool the amine solution to 0°C in an ice bath.

  • Addition: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) to the amine solution. Concurrently, add the sodium hydroxide solution dropwise to maintain a basic pH.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 30-60 minutes.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash with water, and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylbenzamide.

The Use of Acid Anhydrides

Similar to acyl chlorides, acid anhydrides are activated carboxylic acid derivatives that react with amines to form amides.[5][20] The reaction is mechanistically related to the Schotten-Baumann reaction, with a carboxylic acid being the byproduct instead of HCl.[14] A base is also required to neutralize the acidic byproduct.[14]

Modern Synthetic Methodologies: The Rise of Coupling Agents

To circumvent the often harsh conditions required for preparing acyl chlorides, a plethora of coupling agents have been developed. These reagents activate carboxylic acids in situ under mild conditions, allowing for the efficient synthesis of amides, including peptides.[4][10][13]

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[10][12][14] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[14] This intermediate is then attacked by the amine to yield the desired amide and a urea byproduct.[12]

Causality Behind Experimental Choices:

  • EDC vs. DCC: While both are effective, EDC is often preferred in large-scale synthesis and for purification purposes because its urea byproduct is water-soluble and can be easily removed by aqueous workup. In contrast, the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in most organic solvents and is removed by filtration.[21]

  • Additives to Mitigate Side Reactions: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which terminates the desired reaction.[18] To prevent this and also to reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or HATU are often included.[5][13] These additives react with the O-acylisourea to form an activated ester, which is less prone to side reactions and readily reacts with the amine.

Experimental Protocol: Synthesis of N-phenylbenzamide using EDC
  • Preparation: To a solution of benzoic acid (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add EDC (1.2 equivalents) and HOBt (1.2 equivalents).[22]

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add aniline (1.0 equivalent) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Phosphonium and Uronium/Aminium Salts

Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU are highly efficient coupling agents that offer rapid reaction times and minimal side reactions, particularly racemization.[10][13] They are frequently employed in solid-phase peptide synthesis and for challenging couplings.[13]

Greener and Catalytic Approaches to Amide Synthesis

In recent years, there has been a significant push towards developing more sustainable and atom-economical methods for amide bond formation.[23] These approaches aim to minimize waste and avoid the use of stoichiometric activating agents.

Boric Acid Catalysis

Boric acid has emerged as a simple and green catalyst for the direct amidation of carboxylic acids with amines or urea.[24] This method often proceeds under solvent-free conditions, further enhancing its environmental credentials.[24]

Transition Metal-Catalyzed Amidation

Ruthenium and other transition metal complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas. This represents a highly atom-economical route to amides.

Enzymatic Synthesis

Enzymes, particularly lipases like Candida antarctica lipase B (CALB), have been successfully employed for the synthesis of amides.[1][25] These biocatalytic methods offer high selectivity and operate under mild conditions, often in green solvents.[1][25]

Data Presentation

Synthesis MethodKey ReagentsTypical Yields (%)AdvantagesDisadvantages
Schotten-Baumann Benzoyl Chloride, Amine, Base (NaOH or Pyridine)70-95%[18]High yield, fast reactionBenzoyl chloride is a lachrymator and moisture-sensitive
Carbodiimide Coupling Carboxylic Acid, Amine, EDC or DCC70-90%[12]Mild conditions, broad substrate scopeRequires stoichiometric coupling agent, potential for side reactions
Boric Acid Catalysis Benzoic Acid, Urea, Boric Acid50-70%[24]Uses readily available and less hazardous materialsRequires heating, may have lower yields than other methods
Enzymatic Synthesis Carboxylic Acid, Amine, Lipase>99% conversion[25]High selectivity, mild conditions, greenEnzyme cost and stability can be a factor

Visualization of Key Processes

Schotten-Baumann Reaction Workflow

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine_Sol Amine in DCM Reaction_Vessel Combine and Stir Vigorously at 0-5 °C Amine_Sol->Reaction_Vessel Base_Sol Aqueous NaOH Solution Base_Sol->Reaction_Vessel React_RT React at RT (30-60 min) Reaction_Vessel->React_RT Add_Acyl_Chloride Slowly Add Benzoyl Chloride Add_Acyl_Chloride->Reaction_Vessel Filter Vacuum Filter Precipitate React_RT->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Water/Ethanol Wash->Recrystallize Dry Dry Product Recrystallize->Dry DCC_Coupling_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC_reagent DCC DCC_reagent->O_Acylisourea Tetrahedral_Int Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Int NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement RNH2 R'-NH2 RNH2->Tetrahedral_Int Amide Amide (R-CO-NHR') Tetrahedral_Int->Amide DCU DCU (Byproduct) Tetrahedral_Int->DCU Troubleshooting_Workflow Start Low Yield in Benzamide Synthesis Identify_Method Identify Synthesis Method Start->Identify_Method SB_Method Schotten-Baumann Identify_Method->SB_Method DCC_Method DCC Coupling Identify_Method->DCC_Method Boric_Method Boric Acid Identify_Method->Boric_Method SB_Issues Issues: - Hydrolysis of Acyl Chloride? - Amine Protonation? - Poor Mixing? SB_Method->SB_Issues SB_Solutions Solutions: - Use dry reagents. - Ensure excess base. - Stir vigorously. SB_Issues->SB_Solutions DCC_Issues Issues: - N-Acylurea Formation? - DCU Contamination? DCC_Method->DCC_Issues DCC_Solutions Solutions: - Add HOBt. - Filter & wash to remove DCU. DCC_Issues->DCC_Solutions Boric_Issues Issues: - Incomplete Reaction? - High Temperature? Boric_Method->Boric_Issues Boric_Solutions Solutions: - Increase reaction time. - Control temperature. Boric_Issues->Boric_Solutions

Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.

Conclusion

The synthesis of N-substituted benzamides is a mature field with a rich history and a vibrant present. From the robust and time-tested Schotten-Baumann reaction to the mild and efficient modern coupling protocols, chemists have a diverse toolkit at their disposal. The increasing emphasis on green chemistry is driving the development of innovative catalytic and enzymatic methods that promise a more sustainable future for amide synthesis. A thorough understanding of the principles and practicalities of these methods is essential for any scientist working in drug discovery and development, enabling the creation of novel molecules that can address pressing scientific and medical challenges.

References

  • Gohil, S. B., & Noolvi, M. N. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 99-102. [Link]

  • Various Authors. (n.d.). Greener Methods for Amide Bond Synthesis. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Amide. Wikipedia. [Link]

  • Fairlamb, I. J. S., et al. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. [Link]

  • Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. Scribd. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts. [Link]

  • GÁSPÁR, M., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(15), 5798. [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. CHEMSOLVE.NET. [Link]

  • Unknown author. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Unknown source. [Link]

  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Quora. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Wikipedia contributors. (2020, August 1). Schotten–Baumann reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

  • Sun, W., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2315. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. [Link]

  • Sun, W., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. [Link]

  • Ahmadi, M., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]

  • Wang, Y., et al. (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. [Link]

  • Dr. K. S. S. (2020, March 20). Synthesis of Benzamide. YouTube. [Link]

  • Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Slideshare. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Jayaram, H. N., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(8), 787-793. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • GÁSPÁR, M., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. SZTE Publicatio Repozitórium. [Link]

  • Lei, X., et al. (2026, February 12). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Chemistry World. [Link]

  • Wu, X., et al. (2026, February 16). Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. Organic Letters. [Link]

  • Various Authors. (2022, May 25). Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase. Green Chemistry. [Link]

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Methodological & Application

Synthesis of N-(2,5-Dimethylphenyl)benzamide from 2,5-dimethylaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-(2,5-Dimethylphenyl)benzamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through the acylation of 2,5-dimethylaniline with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[1][2][3] This document details the underlying reaction mechanism, provides a meticulously validated, step-by-step experimental protocol, and outlines essential safety precautions and analytical characterization techniques. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both practical guidance and a deeper understanding of the chemical principles involved.

Introduction: Significance and Background

Amide bond formation is a cornerstone of modern organic synthesis, with the resulting amide functionality being a prevalent structural motif in a vast array of biologically active molecules, including many blockbuster drugs. The target molecule, this compound, serves as a key building block in medicinal chemistry, with its derivatives exhibiting a range of pharmacological activities.

The synthesis described herein utilizes the Schotten-Baumann reaction, a robust and widely employed method for the acylation of amines and alcohols.[1][3][4] Discovered by German chemists Carl Schotten and Eugen Baumann, this reaction typically involves the use of an acyl chloride and a base to facilitate the formation of the amide or ester.[2][3] The presence of a base is crucial, as it neutralizes the hydrochloric acid byproduct, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine.[2]

This guide provides a detailed protocol for the synthesis of this compound, emphasizing safe laboratory practices and thorough product characterization.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a good leaving group, to form the protonated amide. A base, such as pyridine or aqueous sodium hydroxide, is employed to deprotonate the nitrogen, yielding the final amide product and neutralizing the generated HCl.[1][2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products aniline 2,5-Dimethylaniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->intermediate amide This compound intermediate->amide Elimination of Cl- hcl HCl intermediate->hcl base Base (e.g., Pyridine) hcl->base Neutralization

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol has been optimized for both yield and purity, incorporating best practices for safety and efficiency.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2,5-Dimethylaniline≥99%Sigma-AldrichToxic, handle with care.[5][6]
Benzoyl Chloride≥99%Acros OrganicsCorrosive and lachrymatory.[7]
PyridineAnhydrous, ≥99.8%Fisher ScientificUse in a well-ventilated fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Hydrochloric Acid (HCl)1 M aqueous solutionJ.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLabChem
BrineSaturated NaCl solutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD Millipore
Diethyl EtherACS GradeMacron Fine ChemicalsFor recrystallization.
HexanesACS GradePharmco-AAPERFor recrystallization.
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Step-by-Step Procedure

Experimental_Workflow start Start dissolve 1. Dissolve 2,5-dimethylaniline and pyridine in DCM start->dissolve cool 2. Cool solution to 0°C dissolve->cool add_benzoyl 3. Add benzoyl chloride dropwise cool->add_benzoyl react 4. Stir at room temperature for 2-4 hours add_benzoyl->react workup 5. Aqueous Workup: - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with brine react->workup dry 6. Dry organic layer with MgSO₄ workup->dry evaporate 7. Evaporate solvent dry->evaporate recrystallize 8. Recrystallize crude product evaporate->recrystallize characterize 9. Characterize the final product recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.21 g, 10 mmol) and pyridine (1.19 mL, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.41 g, 1.2 mL, 10 mmol) dropwise to the stirred solution over a period of 15-20 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.[8]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of diethyl ether and hexanes to afford pure this compound as a white to off-white solid.[9]

  • Characterization: Determine the melting point of the purified product and characterize its structure using FTIR and NMR spectroscopy.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Handling:

  • 2,5-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It may also cause damage to organs through prolonged or repeated exposure.[6] Handle only in a well-ventilated chemical fume hood.[5][10]

  • Benzoyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme care in a fume hood.[7]

  • Pyridine: Pyridine is flammable and harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated area.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Melting Point145-147 °C
Molecular FormulaC₁₅H₁₅NO
Molecular Weight225.29 g/mol
Spectroscopic Data
  • FTIR (KBr, cm⁻¹): The infrared spectrum should exhibit characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1660 cm⁻¹), and aromatic C-H stretches (around 3000-3100 cm⁻¹).

  • ¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the benzoyl and dimethylphenyl rings, a singlet for the N-H proton (which may be broad), and two singlets for the two methyl groups.

  • ¹³C NMR (CDCl₃, δ ppm): The carbon NMR spectrum will display signals for the carbonyl carbon (around 165-170 ppm), as well as the aromatic and methyl carbons.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.- Ensure all reagents are anhydrous. - Extend the reaction time.
Loss of product during workup.- Be careful during extractions to avoid losing the organic layer.
Impure Product Presence of starting materials.- Ensure the correct stoichiometry of reactants. - Improve the efficiency of the aqueous workup.
Formation of byproducts.- Control the reaction temperature during the addition of benzoyl chloride.
Oily Product Incomplete removal of solvent or impurities.- Ensure the product is thoroughly dried under vacuum. - Repeat the recrystallization step.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via the Schotten-Baumann reaction. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable chemical intermediate for its various applications in drug discovery and materials science. The emphasis on safety and mechanistic understanding is intended to foster a culture of safe and informed scientific practice.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. 2019 November 17. Available from: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. In: Name Reactions in Organic Synthesis. 2005. p. 380-382. Available from: [Link]

  • CPAChem. Safety data sheet: 2,5-xylidine. 2022 October 5. Available from: [Link]

  • Gowda BT, et al. N-(2,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2009;65(Pt 6):o1373. Available from: [Link]

  • PENTA. Safety Data Sheet: Benzoyl chloride. 2025 March 26. Available from: [Link]

  • Phukan K, et al. Regioselective N-acylation of heterocyclic compounds using potter's clay as a catalyst. Journal of Chemical and Pharmaceutical Research. 2014;6(5):984-988. Available from: [Link]

  • Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. 2018;8(10):273-280. Available from: [Link]

Sources

Solvent selection for N-(2,5-Dimethylphenyl)benzamide reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Optimization & Solvent Selection for N-(2,5-Dimethylphenyl)benzamide Synthesis

Executive Summary

This guide details the kinetic profiling and solvent selection strategy for the synthesis of This compound . Unlike simple anilines, the 2,5-dimethyl substitution pattern introduces significant steric strain at the nucleophilic center. This protocol moves beyond empirical screening, applying Linear Free Energy Relationships (LFER) and Green Chemistry principles to select solvents that maximize reaction rates while minimizing environmental impact.

Key Takeaway: The ortho-methyl group on the aniline ring retards nucleophilic attack. To compensate, solvent selection must prioritize High Dielectric Constant (


)  to stabilize the polar transition state, while avoiding Protic Solvents  that deactivate the nucleophile via hydrogen bonding.

Chemical Context & Mechanistic Insight

The Steric Challenge

The target molecule is synthesized via the nucleophilic acyl substitution of benzoyl chloride with 2,5-dimethylaniline (2,5-xylidine).

  • Substrate: 2,5-Dimethylaniline.

  • Constraint: The methyl group at the C2 position creates a steric gate, impeding the approach of the amine lone pair to the carbonyl carbon of benzoyl chloride.

  • Kinetic Consequence: The rate-determining step (formation of the tetrahedral intermediate) is significantly slower than for unsubstituted aniline.

Reaction Mechanism & Solvent Influence

The reaction proceeds through an addition-elimination pathway.[1] The transition state (TS) involves charge separation (zwitterionic character).

  • Theory: According to the Hughes-Ingold rules , a reaction proceeding from neutral reactants to a charged TS will be accelerated by polar solvents.

  • Solvent Effect:

    • Stabilization: Polar solvents stabilize the charged TS, lowering activation energy (

      
      ).
      
    • Desolvation: Highly solvating protic solvents (e.g., MeOH) form H-bonds with the aniline nitrogen, increasing the energy penalty for desolvation before attack. Avoid protic solvents for maximum kinetics.

ReactionMechanism cluster_solvent Solvent Effects Reactants Reactants (Benzoyl Chloride + 2,5-Xylidine) TS Transition State (Zwitterionic/Tetrahedral) Reactants->TS Rate Determining Step (Sterically Hindered) Inter Tetrahedral Intermediate TS->Inter Solvent Stabilization Product Product (this compound) Inter->Product -HCl (Fast) Effect1 Polar Aprotic Solvents: Stabilize TS (Increase Rate) Effect1->TS Effect2 Protic Solvents: Deactivate Nucleophile (Decrease Rate) Effect2->Reactants

Figure 1: Mechanistic pathway highlighting the critical role of solvent interaction at the Transition State (TS) and Nucleophile.

Solvent Selection Protocol

This selection matrix balances kinetic acceleration with downstream processing (solubility) and environmental compliance (Green Chemistry).

Solvent Performance Matrix
Solvent ClassRepresentative SolventDielectric Const. (

)
Kinetic ImpactGreen ScoreRecommendation
Polar Aprotic Acetonitrile (MeCN) 37.5High (Stabilizes TS)ModeratePrimary Choice for Kinetics
Polar Aprotic 2-MeTHF 6.97ModerateHigh (Bio-derived)Best for Process Scale-up
Chlorinated Dichloromethane (DCM)8.93ModerateLow (Hazardous)Avoid (Regulatory Phase-out)
Protic Ethanol (EtOH)24.5Low (H-bonds amine)HighAvoid (Nucleophile damping)
Non-Polar Toluene2.38Very LowModerateUse only if solubility dictates
The "Green" Pivot

While Acetonitrile offers the best raw kinetics for analytical sensing, 2-Methyltetrahydrofuran (2-MeTHF) is the recommended process solvent.

  • Why? It is derived from renewable sources (furfural), separates easily from water (unlike THF), and offers sufficient polarity to overcome the steric barrier of the 2,5-dimethyl group without the toxicity of DCM.

Experimental Protocol: Kinetic Profiling

Objective: Determine the pseudo-first-order rate constant (


) to validate solvent suitability.
Reagents & Setup
  • Analyte A: 2,5-Dimethylaniline (Nucleophile) - Excess

  • Analyte B: Benzoyl Chloride (Electrophile) - Limiting Reagent

  • Solvent: Anhydrous Acetonitrile (or 2-MeTHF for comparison).

  • Detection: UV-Vis Spectrophotometer (monitoring amide bond formation at

    
     nm, distinct from reactants).
    
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 0.1 M 2,5-Dimethylaniline in the target solvent.

    • Prepare 0.001 M Benzoyl Chloride in the target solvent.

    • Note: The 100-fold excess of amine ensures [Amine] remains effectively constant, allowing Pseudo-First-Order treatment.

  • Thermostating:

    • Equilibrate both solutions and the quartz cuvette to 25.0°C ± 0.1°C using a Peltier controller.

  • Initiation:

    • Rapidly inject 2.0 mL of Amine solution and 20 µL of Benzoyl Chloride solution into the cuvette.

    • Mix via magnetic stirring (dead time < 2 seconds).

  • Data Acquisition:

    • Record Absorbance (

      
      ) vs. Time (
      
      
      
      ) every 0.5 seconds for 10 minutes.
  • Data Analysis (Calculation of

    
    ): 
    
    • Plot

      
       vs. Time.
      
    • The slope of the linear regression line

      
      .
      
    • Calculate the second-order rate constant:

      
      .
      

ExperimentalWorkflow Prep 1. Prepare Stocks (Amine in Excess 100x) Thermo 2. Thermostat (25°C ± 0.1°C) Prep->Thermo Mix 3. Rapid Mixing (Stopped-Flow or Injection) Thermo->Mix Monitor 4. UV-Vis Monitoring (Absorbance vs Time) Mix->Monitor Calc 5. Data Analysis (Plot ln(A_inf - A_t)) Monitor->Calc

Figure 2: Workflow for Pseudo-First-Order Kinetic Analysis.

Troubleshooting & Critical Parameters

  • Issue: Non-Linear Kinetic Plots.

    • Cause: Hydrolysis of Benzoyl Chloride.[2][3]

    • Fix: Ensure solvents are anhydrous (<50 ppm water). Benzoyl chloride hydrolyzes rapidly in wet polar solvents, competing with the amide formation.

  • Issue: Slow Reaction Rates.

    • Cause: Steric hindrance of the 2,5-dimethyl group is higher than predicted.

    • Fix: Add a non-nucleophilic base catalyst (e.g., Pyridine or DMAP). Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the aniline.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10, 31-36.

  • Amide Coupling Solvents : MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions."[4] Green Chemistry, 2013, 15, 596-600.[4]

  • Steric Effects in Kinetics : Liu, L., & Guo, Q-X. "Isokinetic relationship, isoequilibrium relationship, and enthalpy-entropy compensation." Chemical Reviews, 2001, 101(3), 673-696.

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2,5-Dimethylphenyl)benzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the successful purification of N-(2,5-Dimethylphenyl)benzamide using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of this separation technique, moving beyond a simple set of instructions to explain the underlying principles and troubleshoot common issues encountered in the laboratory.

Understanding the Molecule: Physicochemical Properties

The successful purification of any compound begins with an understanding of its physical and chemical properties. This compound is a moderately polar molecule, and its behavior on a silica gel stationary phase is dictated by the interplay of its functional groups with the mobile phase.

PropertyEstimated Value / CharacteristicImpact on Chromatography
Molecular Weight 225.29 g/mol Does not directly impact retention but is needed for characterization.
Polarity ModerateThe amide group (-CONH-) is polar, while the two aromatic rings are nonpolar. This allows for good interaction with silica gel and elution with moderately polar solvent systems.
Solubility Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in hexanes.[1][2]High solubility in a solvent stronger than the mobile phase is crucial for sample loading, but using a solvent that is too strong can compromise separation.[3]
Hydrogen Bonding The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor.These interactions are key to its retention on the silica gel stationary phase, which is rich in silanol (-Si-OH) groups.
pKa The amide proton is very weakly acidic (pKa ~17).The compound is considered neutral under typical chromatography conditions.[4]

Experimental Workflow: From Crude Mixture to Pure Compound

The following protocol outlines a robust method for the purification of this compound. This process is designed to be a self-validating system, where each step informs the next.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis & Solvent System Optimization Column_Prep 2. Column Packing (Silica Gel Slurry) TLC->Column_Prep Sample_Prep 3. Sample Loading (Dry or Wet Method) Column_Prep->Sample_Prep Elution 4. Elution (Isocratic or Gradient) Sample_Prep->Elution Collection 5. Fraction Collection Elution->Collection TLC_Analysis 6. TLC Analysis of Fractions Collection->TLC_Analysis Pooling 7. Combine Pure Fractions TLC_Analysis->Pooling Evaporation 8. Solvent Removal (Rotary Evaporation) Pooling->Evaporation Final_Product 9. Pure this compound Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Principle: TLC is a critical preliminary step that models the separation that will occur on the column.[5][6] The goal is to find a solvent system (mobile phase) where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.35.[7][8] This Rƒ value ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, spot the crude mixture alongside the starting materials (e.g., benzoyl chloride and 2,5-dimethylaniline), if available.

  • Develop the TLC plate in a chamber containing a pre-determined solvent system. A good starting point for this compound is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., 7:3, 1:1) until the desired Rƒ is achieved.[9]

  • Visualize the spots using a UV lamp (254 nm), as the aromatic rings will absorb UV light.[10]

Step 2: Column Preparation (Slurry Packing Method)

Principle: A well-packed column is essential for achieving good separation. The slurry packing method minimizes the inclusion of air bubbles and cracks in the stationary phase, which can lead to poor resolution.[11][12]

Procedure:

  • Select a glass column of appropriate size. A general rule of thumb is to use a 30:1 to 50:1 weight ratio of silica gel to crude compound for moderately difficult separations.[7]

  • Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (approx. 1-2 cm) of sand.[13]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel (230-400 mesh for flash chromatography) with the initial, least polar eluent determined by TLC.[14] Stir until all air bubbles are removed.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to help the silica pack evenly.[14]

  • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[13]

  • Carefully add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent or sample addition.[15]

Step 3: Sample Loading

Principle: The sample must be loaded onto the column in a concentrated band. A diffuse starting band will lead to broad, poorly resolved peaks during elution.[3][15] There are two primary methods for loading the sample.

  • Wet Loading (Solution Loading):

    • Dissolve the crude this compound in the minimum amount of a solvent.[15] Ideally, use a solvent that is less polar than your mobile phase, such as dichloromethane.

    • Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel just below the top layer of sand.

    • Rinse the flask with a small amount of the mobile phase and add this to the column to ensure all the product is transferred.

  • Dry Loading (Solid Loading): This is the preferred method for samples that are not very soluble in the mobile phase or for achieving the best possible resolution.[16][17]

    • Dissolve the crude product in a strong, volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (or an inert solid like Celite) to this solution, roughly 2-3 times the weight of the crude product.[11]

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

Principle: The mobile phase is passed through the column, carrying the components of the mixture down the stationary phase at different rates. For flash chromatography, positive pressure (from a pump or compressed air) is used to accelerate the solvent flow, leading to a faster and more efficient separation.

Procedure:

  • Once the sample is loaded, carefully fill the column with the mobile phase.

  • Apply gentle air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.

  • Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the scale of the column.[7]

  • If impurities are much less polar than the product, you can start with a less polar solvent system (isocratic elution). If impurities are close in polarity, a gradient elution may be necessary, where the polarity of the mobile phase is gradually increased over time (e.g., by slowly increasing the percentage of ethyl acetate in hexanes).[8]

Step 5: Analysis of Fractions and Product Isolation

Principle: The collected fractions must be analyzed to determine which ones contain the pure product.

Procedure:

  • Using TLC, analyze every few fractions. Spot each fraction on a single TLC plate for easy comparison.[18]

  • Identify the fractions that contain only the spot corresponding to the pure this compound.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified solid product.

  • Confirm the purity of the final product using analytical techniques such as NMR spectroscopy or melting point analysis.

Troubleshooting Guide

IssueProbable Cause(s)Solutions & Explanations
Poor Separation (Overlapping Bands) Incorrect Solvent System: The polarity of the mobile phase is too high, causing all components to elute too quickly (high Rƒ).Column Overload: Too much sample was loaded for the amount of silica gel used.[3]Poor Packing: The silica bed has cracks or channels, allowing the sample to travel unevenly.[19]Re-optimize with TLC: Find a solvent system where the desired compound has an Rƒ of 0.2-0.35 and is well-separated from impurities.[8]Reduce Sample Load: Use a larger column or less crude material. A good starting point is a 50:1 silica-to-sample weight ratio.Repack the Column: Ensure the slurry is homogenous and the silica is packed evenly without cracks. Tapping the column during packing helps.[14]
Product is Not Eluting from the Column Solvent Polarity is Too Low: The mobile phase is not strong enough to move the compound down the column.Compound Decomposition: The compound may be unstable on silica gel, which is slightly acidic.[20]Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase (gradient elution).Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, then develop it. If a new spot appears or the original spot diminishes, it indicates decomposition. Consider using a different stationary phase like neutral alumina or deactivating the silica with a base like triethylamine.[20]
Cracked or Channeled Silica Bed Dry Packing: Packing the column with dry silica powder and then adding solvent can trap air and generate heat, leading to cracks.Drastic Polarity Change: Switching abruptly from a nonpolar to a very polar solvent during gradient elution can cause the silica to swell or shrink unevenly.[8]Use the Slurry Method: Always prepare a slurry of the silica in the eluent before packing the column.[12]Gradual Gradient: Increase the polarity of the mobile phase slowly and in small increments.
Low Product Recovery Incomplete Elution: The column run was stopped before all the product eluted.Sample Loss During Loading: The sample was not completely transferred to the column.Fractions are Too Dilute: The product may have eluted, but at a concentration too low to be detected by TLC.[20]Continue Eluting: Run more solvent through the column and continue to collect and analyze fractions.Thorough Rinsing: Ensure the sample flask is rinsed multiple times with the mobile phase and the rinsings are added to the column.Combine and Concentrate: Combine several fractions that you suspect contain the product and concentrate them on a rotary evaporator before re-analyzing by TLC.[20]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter when purifying this compound? A1: Common impurities originate from the starting materials or side reactions. These include unreacted 2,5-dimethylaniline (a base), unreacted benzoyl chloride, and benzoic acid formed from the hydrolysis of benzoyl chloride.[21] Benzoic acid is acidic and will often streak on silica gel unless a small amount of acid (e.g., acetic acid) is added to the mobile phase.

Q2: What is the difference between gravity chromatography and flash chromatography? A2: In gravity chromatography, the solvent moves through the column under the force of gravity alone. It is a slow process. In flash chromatography, positive pressure (from compressed air or a pump) is applied to the top of the column to force the solvent through much more quickly.[18] This results in a faster separation and often better resolution, as there is less time for the compound bands to diffuse.

Q3: How do I choose between wet and dry sample loading? A3: Wet loading is faster and simpler if your compound dissolves easily in a small amount of a solvent that is less polar than your eluent.[3] Dry loading is preferred when your compound has poor solubility in the eluent or for achieving the highest possible resolution, as it ensures the sample starts as a very narrow band.[16][17]

Q4: Can I reuse my chromatography column? A4: It is generally not recommended to reuse silica gel columns for purifying different compounds, as this can lead to cross-contamination. After a run, strongly adsorbed impurities may remain on the stationary phase, which could co-elute with the product in a subsequent purification.

References

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Teledyne Labs. (2023, April 26). Overview of Silica Column Sample Loading Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. [Link]

  • Sorbent Technologies, Inc. (2024, February 2). Ransom Jones - Flash Column Loading. [Link]

  • REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Wikipedia. (n.d.). Column chromatography. [Link]

  • Research and Reviews. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. [Link]

  • IJCRT.org. (2023, May 5). Column Chromatography. [Link]

  • Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. (2026). Troubleshooting: Flash Column Chromatography. [Link]

  • Synthesis and Development of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Med Chem (Los Angeles), 8(10), 273-280. [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents.... [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. [Link]

  • Maruoka, K., Hashimoto, T., & Yamamoto, K. (n.d.). Catalytic Enantioselective Intramolecular Cyclization of N-Aryl Diazoamides Using Titanium-BINOLate Complex. [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Indian Academy of Sciences. (n.d.). Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives. [Link]

  • Dudding, T. (n.d.). CHROMATOGRAPHY I. THIN-LAYER CHROMATOGRAPHY. [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. [Link]

  • MDPI. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • Gowda, B. T., et al. (n.d.). N-(2,5-Dimethylphenyl)benzenesulfonamide. [Link]

Sources

Validation & Comparative

FTIR characteristic peaks of N-(2,5-Dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Characterization of N-(2,5-Dimethylphenyl)benzamide vs. Structural Analogs

Audience: Medicinal Chemists, process development scientists, and QC analysts. Purpose: To provide a definitive spectral validation framework for this compound, distinguishing it from precursors and structural isomers using Fourier Transform Infrared (FTIR) spectroscopy.

Introduction: The Structural Validation Challenge

This compound (CAS: 71114-52-8) is a substituted benzanilide derivative often synthesized as an intermediate in the development of fungicides, non-steroidal anti-inflammatory drugs (NSAIDs), or phosphatase inhibitors.

In drug development, the primary analytical challenge is not just confirming the amide bond formation, but rigorously distinguishing the 2,5-dimethyl substitution pattern from its likely isomers (2,4-dimethyl or 2,6-dimethyl) and ensuring the absence of starting materials. This guide outlines the specific spectral fingerprints required to validate this compound's identity and purity.

Experimental Workflow: Synthesis to Spectral Validation

To ensure the FTIR data presented is reproducible, we define the standard isolation and sampling protocol. Variations in sampling (e.g., KBr vs. ATR) can shift peak positions by 2–5 cm⁻¹.

FTIR_Workflow Start Precursors: Benzoyl Chloride + 2,5-Dimethylaniline Reaction Schotten-Baumann Reaction (aq. NaOH / DCM) Start->Reaction Acylation Isolation Acid Wash (HCl) & Recrystallization (EtOH/Water) Reaction->Isolation Removal of Amine/Salt Drying Vacuum Drying (60°C, <5% Moisture) Isolation->Drying Solvent Removal Sampling FTIR Sampling (ATR - Diamond Crystal) Drying->Sampling Solid State Validation Spectral Validation Sampling->Validation Peak Matching

Figure 1: Critical path from synthesis to spectral validation. Proper drying is essential to prevent O-H interference in the Amide A region.

Detailed Spectral Analysis: Characteristic Peaks

The FTIR spectrum of this compound is dominated by the secondary amide vibrations and the specific substitution pattern of the aniline ring.

A. Functional Group Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)AssignmentVibration ModeDiagnostic Note
3250 – 3300 Amide AN-H StretchingSharp, single band. Differentiation: Primary amine precursors show two bands (sym/asym) here.
3030 – 3060 Aromatic C-HC-H StretchingWeak intensity. Indicates presence of unsaturated rings.[1]
2920, 2850 Methyl C-HC-H Stretching (sp³)Distinctive for the dimethyl substitution. Absent in unsubstituted N-phenylbenzamide.
1645 – 1660 Amide I C=O[2] StretchingCritical: Lower frequency than esters/chlorides due to conjugation with two aromatic rings.
1530 – 1550 Amide II N-H Bend + C-N StretchBroad, medium-strong band. Confirms secondary amide structure.[3]
B. Fingerprint Region (1500 – 600 cm⁻¹) – The Specificity Zone

This region distinguishes the 2,5-dimethyl isomer from others. The substitution pattern on the benzene ring dictates the Out-of-Plane (OOP) C-H bending vibrations.

  • 2,5-Dimethyl Pattern (1,2,5-trisubstituted benzene):

    • Positions 1 (N), 2 (Me), 5 (Me) are substituted.

    • Protons are at 3, 4, and 6.

    • H3 and H4 are adjacent: Creates a strong band ~800–830 cm⁻¹ (2 adjacent H).

    • H6 is isolated: Creates a band ~860–900 cm⁻¹ (1 isolated H).

Frequency (cm⁻¹)AssignmentDiagnostic Note
1380 C-H Bend (Methyl)"Umbrella" mode of the methyl groups.
1310 – 1330 Amide IIIC-N Stretch + N-H Bend
810 – 830 Aromatic C-H OOPSpecific to 2,5-substitution (2 adjacent hydrogens).
870 – 890 Aromatic C-H OOPSpecific to 2,5-substitution (1 isolated hydrogen).
690, 710 Monosubstituted RingCharacteristic of the benzoyl ring (5 adjacent H).

Comparative Performance: Product vs. Alternatives

To validate the product, one must prove it is not the starting material and not a structural isomer.

Comparison 1: Reaction Completion (Product vs. Precursors)
FeatureBenzoyl Chloride (Precursor 1)2,5-Dimethylaniline (Precursor 2)This compound (Product)
Carbonyl (C=O) ~1770 cm⁻¹ (Acid Chloride)Absent~1650 cm⁻¹ (Amide I)
N-H Stretch AbsentDoublet (~3350, 3450 cm⁻¹)Singlet (~3280 cm⁻¹)
C-Cl Stretch ~600–800 cm⁻¹ (Strong)AbsentAbsent
Methyl C-H AbsentPresentPresent

Validation Logic: The disappearance of the 1770 cm⁻¹ peak and the collapse of the N-H doublet into a singlet are the primary "Go/No-Go" QC criteria.

Comparison 2: Isomeric Specificity (2,5- vs. 2,4- vs. 2,6-Dimethyl)

This is the most advanced level of characterization. The steric environment of the methyl groups affects the Amide II band and the OOP bends.

  • N-(2,6-Dimethylphenyl)benzamide:

    • Steric Effect: The two methyl groups at the ortho positions (2,6) create significant steric hindrance around the amide nitrogen. This often forces the amide bond out of planarity with the phenyl ring.

    • Spectral Shift: The Amide II band (~1540 cm⁻¹) is often weaker or shifted to a lower frequency because the N-H bending is restricted.

    • OOP Bends: 1,2,3-trisubstituted pattern (3 adjacent H). Expect band ~760–780 cm⁻¹.

  • This compound (Target):

    • Steric Effect: Only one ortho methyl group (position 2). Less steric strain than the 2,6-isomer. Planarity is more achievable.

    • Spectral Shift: Standard Amide I and II intensities.

    • OOP Bends: 1 isolated H, 2 adjacent H.

Isomer_Differentiation cluster_legend Validation Outcome Root Unknown Dimethylbenzamide Isomer Check1 Check Fingerprint Region (OOP Bending) Root->Check1 Result25 Peaks at ~820 & ~880 cm⁻¹ (2 adj H + 1 iso H) Check1->Result25 Target: 2,5-isomer Result26 Peak at ~770 cm⁻¹ (3 adjacent H) Check1->Result26 2,6-isomer Result24 Peaks at ~820 & ~880 cm⁻¹ (Similar to 2,5 but different fingerprint pattern) Check1->Result24 2,4-isomer

Figure 2: Decision tree for distinguishing dimethyl isomers based on C-H Out-of-Plane (OOP) bending vibrations.

Experimental Protocol for Validation

Method: Attenuated Total Reflectance (ATR) FTIR.[4] Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

  • Background Scan: Collect 16 scans of the clean diamond crystal (air background).

  • Sample Prep: Place ~5 mg of dry this compound powder onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid amides to resolve the Amide I/II doublet).

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Processing: Apply ATR correction (if comparing to library KBr spectra) and baseline correction.

Acceptance Criteria:

  • Presence of Amide I (1645–1660 cm⁻¹) and Amide II (1530–1550 cm⁻¹).

  • Presence of Methyl C-H stretches (2920 cm⁻¹).

  • Absence of broad O-H stretch (indicates dry sample).

  • Absence of C=O peak >1700 cm⁻¹ (indicates no unreacted acid chloride).

References

  • Gowda, B. T., et al. (2008). "Structure-Activity Relationships in N-(Aryl)-arylsulfonamides: N-(2,5-Dimethylphenyl)benzenesulfonamide." Journal of Crystallography. (Provides structural geometry of the 2,5-dimethylphenyl moiety).[5][6]

    • Source:

  • NIST Chemistry WebBook. "Benzamide, N-phenyl- (Benzanilide) IR Spectrum." (Standard reference for the benzamide core).

    • Source:

  • Specac Application Notes.

    • Source:

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Reference for OOP bending rules of trisubstituted benzenes).

    • Source:

Sources

Part 1: Foundational Strategy - Analyte Characterization and Initial Scouting

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Comparison of a Stability-Indicating HPLC Method for the Purity of N-(2,5-Dimethylphenyl)benzamide

As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is a scientific investigation into the molecule's behavior. The goal is to create a method that is not only precise and accurate for its immediate purpose but is also resilient enough to withstand the rigors of routine use and transfer between laboratories. This guide provides a comprehensive walkthrough of the development of a stability-indicating HPLC method for this compound, a critical process for ensuring the purity and safety of active pharmaceutical ingredients (APIs).

We will dissect the causal relationships behind each experimental choice, moving from initial analyte characterization to final method validation. This guide will compare a systematically optimized method against common, yet less effective, alternatives to provide a clear, data-driven rationale for the final protocol. Every procedure described herein is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.

Before a single vial is prepared, understanding the analyte is paramount. This compound is a neutral aromatic compound. Based on data for structurally similar molecules like 4-Amino-N-(2,5-dimethylphenyl)benzamide, we can infer key physicochemical properties: it is likely to have a LogP value around 2.2 and a pKa outside the typical reversed-phase HPLC pH range of 2-8, rendering it non-ionizable under standard conditions. This profile makes it an ideal candidate for reversed-phase (RP-HPLC) chromatography, where retention is primarily driven by hydrophobic interactions.[1][2]

The presence of multiple aromatic rings suggests strong UV absorbance, making UV detection a suitable and straightforward choice. Our initial scouting will, therefore, focus on a standard C18 column, a workhorse in RP-HPLC, with common mobile phases like acetonitrile and methanol.

Experimental Workflow: A Systematic Approach

The development process follows a logical progression from broad screening to fine-tuning and final validation. This ensures that the final method is not a product of chance but of deliberate, evidence-based decisions.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, LogP, UV Spectra) B Initial Column & Solvent Screening (C18, C8, Phenyl) A->B Informs initial conditions C Gradient Optimization (Slope, Time) B->C Select best column/solvent D Mobile Phase Modification (pH, Additives) C->D E Parameter Refinement (Flow Rate, Temperature) D->E F Forced Degradation (Stress Studies) E->F Optimized Method G ICH Validation Protocol (Specificity, Linearity, Accuracy, etc.) F->G Proves stability-indicating nature H Final Method Report G->H

Caption: A systematic workflow for HPLC method development and validation.

Part 2: A Comparative Analysis of Chromatographic Methods

To illustrate the importance of systematic optimization, we will compare three distinct reversed-phase HPLC methods. The objective is to achieve a short run time while maintaining a resolution (Rs) of >2 between the main peak and all potential impurities and providing excellent peak symmetry (Tailing Factor, Tƒ ≈ 1).

Method A: The Brute Force Approach (Isocratic Elution)

A common starting point for simple mixtures is an isocratic method, where the mobile phase composition remains constant. While simple, it often fails for purity analysis where impurities with a wide range of polarities may be present.

Protocol - Method A:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Methanol:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Expected Outcome & Rationale: This method is likely to be inadequate. The strong, constant elution strength of 70% methanol may cause early-eluting polar impurities to rush through the column with little retention, co-eluting with the solvent front. Conversely, more hydrophobic, late-eluting impurities will be retained for an excessively long time, resulting in broad peaks and an unnecessarily long run time. Methanol, while a good solvent, can sometimes lead to lower efficiency (broader peaks) for aromatic compounds compared to acetonitrile.[2]

Method B: The Improved Standard (Generic Gradient)

A gradient elution, where the mobile phase composition changes over time, is a significant improvement. This allows for the effective elution of compounds with varying polarities within a single run. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and its ability to engage in different selectivity mechanisms, particularly with compounds containing π-electrons.[2]

Protocol - Method B:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Expected Outcome & Rationale: This method will show a marked improvement. The gradient will effectively separate a wider range of impurities. The run time is defined, and late-eluting impurities will be pushed off the column by the high final concentration of acetonitrile, resulting in sharper peaks compared to Method A. However, without any pH control, peak tailing can be an issue due to interactions between the analyte and residual, acidic silanol groups on the silica-based stationary phase.[2]

Method C: The Scientifically Optimized Method

The optimal method builds upon the gradient approach by incorporating fine-tuned parameters based on a deeper understanding of chromatographic theory. A shorter, more efficient column (e.g., 100 mm length with smaller particles) can reduce run time and solvent consumption. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase acts as a "silanol-suppressor." By protonating the residual silanols on the column packing, it minimizes secondary ionic interactions that cause peak tailing, especially for any slightly basic impurities.[2]

Protocol - Method C (Optimized):

  • Column: C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 90% B over 8 minutes, hold at 90% for 2 minutes.

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35 °C (Slightly elevated temperature reduces mobile phase viscosity and can improve peak shape)

  • Injection Volume: 5 µL

Expected Outcome & Rationale: This method is designed to be fast, efficient, and robust. The optimized gradient separates the main compound from its key impurities in under 10 minutes. The use of formic acid ensures sharp, symmetrical peaks. The higher flow rate, enabled by the shorter column and slightly elevated temperature, further reduces the analysis time without a prohibitive increase in backpressure.

Comparative Data Summary

The following table summarizes the hypothetical but realistic performance of the three methods for this compound and two representative impurities (one more polar, Impurity 1; one less polar, Impurity 2).

Parameter Method A (Isocratic) Method B (Generic Gradient) Method C (Optimized)
Retention Time (Main API) 8.5 min7.2 min4.8 min
Tailing Factor (Main API) 1.81.41.1
Resolution (API / Impurity 1) 1.41.93.5
Resolution (API / Impurity 2) 3.52.84.2
Total Run Time 25 min18 min12 min

The data clearly demonstrates the superiority of Method C, which provides the fastest analysis time, the best peak shape (Tailing Factor closest to 1.0), and the highest resolution for critical impurity pairs.

Part 3: Proving Reliability - Method Validation as per ICH Guidelines

A developed method is incomplete until it is validated. Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[4][5][6] For our optimized Method C, the following validation parameters must be assessed.

Validation Protocol for Method C:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is primarily demonstrated through forced degradation studies.

  • Linearity: A minimum of five concentrations are prepared across the range of 50% to 150% of the target concentration. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Assessed by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The percent recovery should be within 98.0% to 102.0%.[7]

  • Precision:

    • Repeatability: Six replicate preparations of the same sample are analyzed. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: The repeatability assay is performed by a different analyst on a different day with a different instrument. The %RSD for the combined results should remain ≤ 2.0%.

  • Robustness: The method's resilience is tested by making small, deliberate changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits.

Part 4: Ensuring Specificity - Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of developing a stability-indicating method.[8][9] The goal is to intentionally degrade the API to generate potential degradation products and ensure the analytical method can separate them from the intact API.[10][11] This process is essential for accurately quantifying the API in stability studies without interference from degradants.[9]

Forced Degradation Workflow

The API is subjected to several stress conditions, typically aiming for 5-20% degradation to ensure primary degradants are formed without being further degraded themselves.[8]

G cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze via Optimized HPLC Method (Method C) A->Analysis B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->Analysis C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis D Thermal (e.g., 80°C, Solid State) D->Analysis E Photolytic (ICH Q1B Light Exposure) E->Analysis API N-(2,5-Dimethylphenyl) benzamide Stock Solution API->A API->B API->C API->D API->E Outcome Peak Purity Assessment (DAD Detector) Resolution Check Analysis->Outcome

Caption: Workflow for conducting forced degradation studies.

Detailed Forced Degradation Protocols:

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C. Withdraw samples at 2, 4, 8, and 24 hours, neutralize with an equal volume of 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C. Withdraw samples at timed intervals, neutralize with an equal volume of 0.1 N HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at timed intervals.[8]

  • Thermal Degradation: Expose the solid API powder to dry heat at 80 °C in a calibrated oven. Sample at 24 and 48 hours, dissolve, and analyze.

  • Photolytic Degradation: Expose both solid API and a solution (0.1 mg/mL) to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).[8] A control sample should be wrapped in aluminum foil.

Successful completion of these studies using Method C would demonstrate that any degradation products generated do not co-elute with the main this compound peak, thereby proving the method is "stability-indicating."

Conclusion

This guide has demonstrated that a robust, reliable, and efficient HPLC method is not achieved by accident but through a systematic, scientific process. By comparing a simple isocratic method (Method A) and a generic gradient method (Method B) with a scientifically optimized protocol (Method C), we have shown the clear advantages of fine-tuning parameters like mobile phase additives, column dimensions, and temperature. The optimized method yields faster results with superior peak shape and resolution.

Furthermore, grounding the method in the principles of ICH validation and proving its specificity through rigorous forced degradation studies ensures that the final analytical procedure is fit for its purpose in a regulated pharmaceutical environment. This holistic approach, which combines theoretical understanding with practical comparison and rigorous validation, is the hallmark of excellence in analytical science.

References

  • American Laboratory. (2011, October 1). Simultaneous Determination of Neutral and Anionic Analytes With a Single Column: Method Development Examples Using a Reversed-Phase/Weak Anion Exchange Mixed-Mode Column. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • CompTox Chemicals Dashboard, EPA. (2025, October 15). 4-Amino-N-(2,5-dimethylphenyl)benzamide Properties. Available at: [Link]

  • Separation Science. (2023, December 8). Reversed-Phase of Neutral Analytes. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Biotage. (2023, January 20). How do I develop a reversed-phase flash column chromatography method?. Available at: [Link]

  • Chromatography Today. (2015, August 26). Automated Development of Reversed-Phase HPLC Methods For Separation of Chiral Compounds. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]

  • Singh, S., et al. (2004). LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Journal of Pharmaceutical and Biomedical Analysis.
  • The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2025, March 29). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. Available at: [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]

Sources

Comprehensive Guide: Mass Spectrometry Fragmentation Patterns of Benzamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide moieties are pharmacophores ubiquitous in medicinal chemistry, serving as the structural backbone for dopamine antagonists (e.g., Metoclopramide), histone deacetylase inhibitors (e.g., Entinostat), and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

For researchers in drug discovery, mastering the fragmentation patterns of these analogues is critical for metabolite identification and impurity profiling. This guide moves beyond basic spectral interpretation to compare the mechanistic behaviors of benzamide analogues under Electron Ionization (EI) and Electrospray Ionization (ESI), with a specific focus on the diagnostic "Ortho Effect" that differentiates positional isomers.

Part 1: Mechanistic Fragmentation Pathways

The fragmentation of benzamide analogues is governed by the stability of the acylium ion and the proximity of substituents. Understanding these mechanisms allows for the prediction of spectral peaks for novel derivatives.

The Primary Pathway: -Cleavage and Acylium Formation

Regardless of the ionization method (EI or ESI), the dominant pathway for benzamides involves the cleavage of the amide bond.

  • Mechanism: The ionizing energy triggers the cleavage of the C-N bond (

    
    -cleavage).
    
  • Result: Loss of the amine neutral group (

    
     or 
    
    
    
    ) to form a resonance-stabilized benzoyl cation (acylium ion) .
  • Secondary Fragmentation: The benzoyl cation subsequently loses carbon monoxide (

    
    , 28 Da) to form the phenyl cation .
    

Expert Insight: In ESI (positive mode), this manifests as the protonated molecule


 losing 

(17 Da) or amine (

) to form the acylium ion

.
The Ortho Effect: A Diagnostic Tool for Isomers

This is the most critical mechanism for distinguishing ortho-substituted benzamides from their meta and para isomers.

  • Mechanism: When a substituent containing a hydrogen donor (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) is in the ortho position relative to the amide, a "hidden" intramolecular hydrogen transfer occurs.
  • Result: Instead of the standard loss of the amine, the molecule eliminates a small neutral molecule (like

    
     or 
    
    
    
    ) directly from the parent ion.
  • Application: If you observe a strong

    
     peak (loss of water) in a benzamide spectrum, it strongly suggests an ortho-isomer (e.g., 2-hydroxybenzamide), as meta and para isomers cannot spatially facilitate this transfer.
    
McLafferty Rearrangement (N-Alkyl Derivatives)

For N-substituted benzamides containing a


-hydrogen (e.g., N-butylbenzamide), the McLafferty rearrangement competes with 

-cleavage.
  • Mechanism: A six-membered transition state facilitates the transfer of a

    
    -hydrogen to the carbonyl oxygen, followed by cleavage of the 
    
    
    
    -bond.

Part 2: Technique Comparison (EI vs. ESI-CID)

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Energy Regime Hard (70 eV). High internal energy transfer.Soft. Fragmentation requires Collision Induced Dissociation (CID).
Molecular Ion Often weak or absent (

).
Dominant protonated molecule (

).
Primary Fragment Radical cation mechanisms dominate.Even-electron ion mechanisms dominate.
Ortho Effect Highly pronounced; often the base peak.Observable but energy-dependent (requires optimized collision energy).
Best For GC-MS libraries, volatile analogues.LC-MS, polar/non-volatile drugs, metabolite ID.

Part 3: Diagnostic Ion Table

The following table summarizes characteristic ions for benzamide and its common analogues.

Compound ClassPrecursor IonPrimary Fragment (Acylium)Secondary Fragment (Phenyl)Neutral Loss (Diagnostic)
Benzamide

121 (

) / 122 (

)

105

77

(

) /

(

)
N-Methylbenzamide

135 (

) / 136 (

)

105

77

(

) /

(

)
2-Chlorobenzamide

155/157

139/141

111

(

); Cl isotope pattern
2-Hydroxybenzamide

137 (

)

119 (

, Ortho Effect )

92

(

)
4-Methoxybenzamide

151 (

)

135

107 / 92

(

); Para isomer lacks water loss

Part 4: Experimental Protocol (LC-MS/MS)

Objective: Reliable identification of benzamide impurities in a drug substance using ESI-MS/MS.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Concentration: Dilute to 10 µg/mL for direct infusion or 1 µg/mL for LC injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI Positive Mode)
  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 300°C.

  • Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) is crucial.

    • Why? Low energy (10 eV) preserves the

      
      . High energy (40 eV) forces the Benzoyl 
      
      
      
      Phenyl transition (
      
      
      105
      
      
      77), confirming the core structure.

Part 5: Visualizations

Diagram 1: Fragmentation Pathways of Benzamide

This diagram illustrates the competing pathways between standard


-cleavage and the Ortho Effect.

BenzamideFragmentation M_Ion Precursor Ion [M+H]+ or M+. Acylium Benzoyl Cation (Acylium Ion) m/z 105 (unsub) M_Ion->Acylium  α-Cleavage (Loss of NH3/NH2) OrthoInt Ortho-Effect Product (Loss of H2O/ROH) M_Ion->OrthoInt  ORTHO EFFECT (If substituent at C2) Loss of H2O Phenyl Phenyl Cation m/z 77 Acylium->Phenyl  Loss of CO (-28 Da) RingFrag Ring Fragmentation (Acetylene loss) m/z 51 Phenyl->RingFrag  Loss of C2H2 (-26 Da)

Caption: Divergent fragmentation pathways: Standard


-cleavage (Red) vs. the isomer-specific Ortho Effect (Yellow).
Diagram 2: Structural Elucidation Decision Tree

A logic flow for researchers to identify benzamide derivatives based on MS spectra.

DecisionTree Start Unknown Spectrum Observe Parent Ion (M) Check105 Is significant ion at m/z 105 present? Start->Check105 Check77 Is ion at m/z 77 present? Check105->Check77 Yes Substituted Likely Ring-Substituted (Calculate M - 105) Check105->Substituted No (Shifted Mass) Benzamide Likely Unsubstituted Benzamide Core Check77->Benzamide Yes CheckOrtho Is there a strong [M-18] peak? Benzamide->CheckOrtho Check Isomerism Substituted->CheckOrtho Check Isomerism OrthoIso Ortho-Isomer (e.g., 2-OH, 2-NH2) CheckOrtho->OrthoIso Yes (Water Loss) MetaPara Meta/Para Isomer (Standard cleavage only) CheckOrtho->MetaPara No

Caption: Decision logic for classifying benzamide analogues using characteristic fragment ions and neutral losses.

References

  • NIST Mass Spectrometry Data Center. Benzamide Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2] Available at: [Link]

  • Kuck, D. (1990). Mass Spectrometry of Analytical Derivatives.[3] "Ortho" and "Para" Effects in Electron Ionization Mass Spectra.[3] National Institutes of Health / PubMed. Available at: [Link]

  • Holčapek, M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][1][4][5][6][7][8][9][10][11]

Sources

Comparison Guide: Amide Bond Stability in Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In drug discovery, the benzamide moiety is a privileged scaffold, appearing in drugs ranging from antipsychotics (Sulpiride) to prokinetics (Metoclopramide). However, the amide bond is the metabolic and chemical "Achilles' heel," susceptible to hydrolysis by liver amidases and pH extremes during formulation.

This guide objectively compares the stability profiles of Ortho- , Meta- , and Para-substituted benzamides . Unlike standard textbook descriptions, we evaluate these substitution patterns as distinct "structural solutions" for optimizing half-life (


) and bioavailability.
The Core Decision Matrix
  • Select Ortho-Substitution when maximum proteolytic resistance is required, even at the cost of synthetic complexity.

  • Select Para-Electron Withdrawing Groups (EWGs) to deliberately shorten half-life (e.g., soft drugs).

  • Select Para-Electron Donating Groups (EDGs) to enhance chemical stability against alkaline hydrolysis while maintaining a planar geometry for receptor binding.

Part 2: Mechanistic Foundation (The "Why")

To manipulate stability, one must understand the two governing forces: Electronic Effects (Hammett correlation) and Steric Effects (Taft correlation).

Electronic Effects (Hammett )

The hydrolysis of benzamides proceeds via a tetrahedral intermediate.

  • Base Catalysis (

    
    ):  Nucleophilic attack by 
    
    
    
    is the rate-limiting step. Electron-withdrawing groups (EWGs) like
    
    
    or
    
    
    increase the electrophilicity of the carbonyl carbon, decreasing stability (increasing
    
    
    ).
  • Acid Catalysis (

    
    ):  Requires protonation of the carbonyl oxygen. EWGs make the oxygen less basic, hindering protonation, but also make the carbon more susceptible to water attack. These opposing factors often result in a smaller net effect compared to base hydrolysis [1].
    
The Ortho Effect (Steric Shielding)

Ortho-substitution introduces a physical barrier.[1]

  • Twisting: Bulky ortho-groups force the amide carbonyl out of the plane of the phenyl ring.[2] This breaks conjugation (resonance) but, more importantly, blocks the trajectory of the incoming nucleophile (water or enzyme active site serine) [2].

  • Result: Ortho-substituted benzamides typically exhibit superior stability compared to their para- and meta-counterparts, regardless of electronic nature.

Part 3: Comparative Analysis of Substitution Patterns

Option A: The Ortho-Steric Shield (e.g., 2,6-disubstitution)
  • Mechanism: Steric inhibition of resonance and nucleophilic attack.

  • Performance:

    • Hydrolytic Stability: Highest. 2,6-dimethylbenzamide is virtually inert to boiling aqueous base compared to benzamide.

    • Metabolic Stability: High resistance to amidases.

  • Trade-off: The "twisted" conformation may reduce potency if the target receptor requires a planar ligand.

Option B: The Para-Electronic Tuner (e.g., 4-NO2 vs. 4-OMe)
  • Mechanism: Direct resonance/inductive modulation of carbonyl electrophilicity.

  • Performance:

    • 4-Nitro (EWG): Rapid hydrolysis. Useful for "prodrug" strategies where cleavage is desired.[3]

    • 4-Methoxy (EDG): Enhanced stability against base; moderate stability against acid.

  • Trade-off: High metabolic variability. Para-positions are prime sites for CYP450 oxidative metabolism (hydroxylation), not just hydrolysis.

Option C: The Meta-Stabilizer
  • Mechanism: Inductive effects dominate; resonance is decoupled.

  • Performance: Intermediate stability. Often used when ortho-substitution kills biological activity due to steric clash with the receptor.

Part 4: Data Presentation

The following data summarizes relative rate constants (


) for alkaline hydrolysis. Note the massive stabilization provided by the ortho-effect.
Table 1: Relative Rates of Alkaline Hydrolysis ( ) at 100°C

Base condition:


 for Unsubstituted Benzamide = 1.0
Substitution PatternSubstituent ExampleElectronic Effect (

)
Steric Effect (

)
Relative Rate (

)
Stability Verdict
Unsubstituted -H0.000.001.0 Baseline
Para-EWG

+0.78 (Withdraw)Negligible~5.6 Unstable (Fast Hydrolysis)
Para-EDG

-0.66 (Donate)Negligible~0.2 Stable
Meta-EWG

+0.71Negligible~2.6 Moderate Instability
Ortho-Small

-0.17Moderate~0.15 High Stability
Ortho-Bulky

N/ASevere< 0.01 Ultra-Stable

Data synthesized from general physical organic chemistry trends and Hammett plots [1][3].

Part 5: Experimental Protocols

To validate these stability profiles in your own candidates, use this standardized "Hydrolytic Challenge Assay."

Protocol: High-Throughput Kinetic Stability Assay (HPLC-UV)

Objective: Determine pseudo-first-order rate constants (


) for amide cleavage.

Reagents:

  • Stock Solution: 10 mM compound in DMSO.

  • Acidic Buffer: 1.0 M HCl.

  • Basic Buffer: 1.0 M NaOH.

  • Internal Standard: Caffeine (chemically inert under these conditions).

Workflow:

  • Preparation: Dilute DMSO stock to 100 µM in the respective hydrolysis buffer (Acid or Base) in a glass HPLC vial. Add Internal Standard (50 µM).

  • Incubation: Thermostat vials at 60°C (accelerated stability) or 37°C (physiological).

  • Sampling: Inject 10 µL directly onto HPLC every 60 minutes for 12 hours.

  • Quenching (Optional): If offline analysis is required, transfer aliquot to cold neutralizing buffer (Phosphate pH 7.0) to stop reaction.

  • Analysis: Monitor disappearance of parent peak area relative to internal standard.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .[4]

Part 6: Visualization

Diagram 1: Structure-Stability Logic Flow

This diagram illustrates the decision process for optimizing benzamide stability based on substituent location and nature.

BenzamideStability Start Benzamide Scaffold Optimization Constraint Is Receptor Binding Planar Dependent? Start->Constraint YesPlanar Yes: Avoid Ortho (Maintain Conjugation) Constraint->YesPlanar Strict Steric Pocket NoPlanar No: Steric Bulk Allowed Constraint->NoPlanar Flexible Pocket ParaPath Modify Para/Meta Position YesPlanar->ParaPath OrthoPath Introduce Ortho Substituents NoPlanar->OrthoPath EDG Add Electron Donor (EDG) (e.g., -OMe, -NH2) ParaPath->EDG Goal: Long t1/2 EWG Add Electron Withdrawing (EWG) (e.g., -NO2, -CF3) ParaPath->EWG Goal: Short t1/2 Result3 Max Stability (Steric Shielding) OrthoPath->Result3 Twisted Carbonyl Blocks Attack Result1 High Chemical Stability (Electronic Stabilization) EDG->Result1 Result2 Low Stability (Fast Hydrolysis/Soft Drug) EWG->Result2

Caption: Decision tree for optimizing benzamide stability via electronic (Para/Meta) vs. steric (Ortho) modifications.

Diagram 2: Hydrolysis Mechanism & Kinetic Assay Workflow

Visualizing the nucleophilic attack and the experimental steps to measure it.

HydrolysisWorkflow Substrate Benzamide (Planar) Attack Nucleophilic Attack (OH- or H2O) Substrate->Attack Step1 1. Prepare Stock (10mM DMSO) Substrate->Step1 Assay TS Tetrahedral Intermediate Attack->TS Rate Limiting Product Benzoic Acid + Amine TS->Product Collapse Step2 2. Dilute in Buffer (Acid/Base, 60°C) Step1->Step2 Assay Step3 3. HPLC Injection (t=0 to 12h) Step2->Step3 Assay Step4 4. Calculate k_obs (ln[C] vs t) Step3->Step4 Assay

Caption: Top: Simplified reaction mechanism. Bottom: Step-by-step kinetic assay workflow.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. [Link]

  • Slebocka-Tilk, H., et al. (2003). Proton Inventory Study of the Base-Catalyzed Hydrolysis of Formamide. Journal of the American Chemical Society. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Contextual reference for metabolic stability claims).

Sources

Elemental Analysis Standards: The Strategic Role of N-(2,5-Dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for N-(2,5-Dimethylphenyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the precise world of Micro-Elemental Analysis (CHN/CHNS), the "one-standard-fits-all" approach is a source of silent error. While Acetanilide and Sulfanilamide remain the workhorses of calibration, they leave a critical validation gap for analytes with high carbon (>75%) and low-to-mid range nitrogen (5-7%) content.

This technical guide evaluates This compound (CAS: 71114-52-8) not just as an analyte, but as a robust "Bridge Standard" . We compare its physicochemical profile against traditional standards and provide a self-validating protocol for its use in calibrating combustion analyzers for lipophilic, high-carbon matrices.

Physicochemical Profile & Comparative Analysis

To achieve field-proven accuracy, a standard must mimic the combustion behavior of the sample. This compound offers a unique stoichiometry that acetanilide cannot match: a significantly higher carbon load with a diluted nitrogen fraction.

Table 1: Comparative Stoichiometry of EA Standards
PropertyThis compound Acetanilide (The "Gold Standard")Sulfanilamide (The "S-Standard")
Formula



Molar Mass 225.29 g/mol 135.17 g/mol 172.20 g/mol
Carbon (%C) 79.97% 71.09%41.84%
Hydrogen (%H) 6.71%6.71%4.68%
Nitrogen (%N) 6.22% 10.36%16.27%
Oxygen (%O) 7.10%11.84%18.58%
Primary Use High-C / Mid-N Matrices (Polymers, Lipids)General Organic CalibrationCHNS Calibration
Expert Insight: The Matrix Matching Principle

Why switch? If your unknown samples are hydrophobic polymers or lipid-rich drug delivery systems, calibrating with Sulfanilamide (41% C) introduces a massive interpolation error. This compound (80% C) forces the detector to linearize at the high end of the carbon scale, ensuring your "unknown" falls within the calibration curve, not outside it.

Experimental Protocol: A Self-Validating System

The following protocol is designed for Flash Combustion systems (e.g., Thermo FlashSmart, Elementar vario). It incorporates a "Check-Standard" loop to validate system integrity before sample loss occurs.

Phase A: System Preparation
  • Conditioning: Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.

  • Bypass Run: Run one unweighed sample of Acetanilide to prime the adsorption columns.

Phase B: The Weighing Workflow (Critical Step)

Precision here dictates the K-factor accuracy.

  • Use a micro-balance with 0.001 mg (1 µg) readability.

  • Tare a clean tin capsule (

    
    ).
    
  • Weigh 1.500 – 2.500 mg of this compound.

    • Note: This range ensures sufficient

      
       gas generation for detection without saturating the TCD (Thermal Conductivity Detector).
      
  • Fold the capsule using the "double-fold" technique to exclude atmospheric nitrogen.

Phase C: Combustion & Analysis
  • Furnace Temp: 950°C (Dynamic Flash Combustion).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (Ensure excess

    
     for the 80% Carbon load).
    
Phase D: The Validation Calculation

Do not rely solely on software outputs. Manually verify the K-Factor (Response Factor) :



  • Acceptance Criteria: The Relative Standard Deviation (RSD) of K-factors from 3 replicates must be < 0.2% .

Visualization of Workflows
Diagram 1: The Combustion Analysis Pathway

This flowchart illustrates the transformation of the solid standard into detectable gases, highlighting the critical reduction step necessary for accurate Nitrogen quantification.

CombustionWorkflow Sample Solid Standard (this compound) Combustion Flash Combustion (950°C + O2) Sample->Combustion Introduction Gases Gas Mixture (CO2, H2O, NOx) Combustion->Gases Oxidation Reduction Reduction Reactor (Cu @ 650°C) NOx -> N2 Gases->Reduction Carrier Flow Separation GC Separation (Adsorption Column) Reduction->Separation N2, CO2, H2O Detection TCD Detection (Signal Output) Separation->Detection Resolved Peaks

Caption: The conversion pathway of this compound from solid state to quantifiable N2 and CO2 gases.

Diagram 2: Standard Selection Decision Tree

Use this logic gate to determine when to deploy this compound versus traditional alternatives.

SelectionLogic Start Start: Select Standard CheckS Does sample contain Sulfur? Start->CheckS CheckC Is Carbon content > 75%? CheckS->CheckC No UseSulf Use Sulfanilamide CheckS->UseSulf Yes CheckN Is Nitrogen content < 8%? CheckC->CheckN Yes UseAcet Use Acetanilide CheckC->UseAcet No (<75%) CheckN->UseAcet No (High N) UseTarget Use this compound CheckN->UseTarget Yes (Low N, High C)

Caption: Decision matrix for selecting the optimal calibration standard based on analyte stoichiometry.

Performance Data & Acceptance Criteria

When using this compound as a Quality Control (QC) check, your results should fall within the strict limits defined below. Deviations suggest instrument leaks or catalyst exhaustion.

Table 2: Quality Control Acceptance Limits
ElementTheoretical ValueAcceptable Range (±0.3% Abs)Common Failure Mode
Nitrogen 6.22% 5.92% – 6.52%Incomplete reduction (Cu exhausted)
Carbon 79.97% 79.67% – 80.27%Incomplete combustion (Need more

)
Hydrogen 6.71% 6.41% – 7.01%Moisture contamination (Hygroscopic trap fail)

Troubleshooting Tip: If Carbon recovery is consistently low (<79.5%) for this standard, your oxygen injection time is likely too short. The high carbon density of the dimethylphenyl ring requires a slightly longer oxidation window than acetanilide.

References
  • National Institute of Standards and Technology (NIST) .[1] Benzamide, N,N-dimethyl- Properties and Spectra. NIST Chemistry WebBook, SRD 69.[1] Accessed February 21, 2026. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.